Ethyl 5-fluorohexanoate
Description
Structure
3D Structure
Properties
CAS No. |
63765-77-5 |
|---|---|
Molecular Formula |
C8H15FO2 |
Molecular Weight |
162.20 g/mol |
IUPAC Name |
ethyl 5-fluorohexanoate |
InChI |
InChI=1S/C8H15FO2/c1-3-11-8(10)6-4-5-7(2)9/h7H,3-6H2,1-2H3 |
InChI Key |
NPPLOQPYSBIGSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(C)F |
Origin of Product |
United States |
Chemical Reactivity and Advanced Transformations of Ethyl 5 Fluorohexanoate and Analogues
Functional Group Interconversions of the Ester Moiety
The ester group of ethyl 5-fluorohexanoate is a key site for a variety of chemical transformations, allowing for its conversion into other important functional groups. These interconversions are fundamental in synthetic organic chemistry, enabling the creation of diverse molecules from a common starting material. solubilityofthings.comwikipedia.org
Hydrolysis:
The ester can be hydrolyzed to the corresponding carboxylic acid, 5-fluorohexanoic acid. This reaction is typically catalyzed by an acid, such as dilute hydrochloric or sulfuric acid, and involves heating the ester with an excess of water. libretexts.org The reaction is reversible, leading to an equilibrium mixture. libretexts.org For instance, the hydrolysis of ethyl (R)-2-fluorohexanoate, an analogue, is stopped at 60% conversion to yield the corresponding acid. orgsyn.org Enzyme-catalyzed hydrolysis, for example using Pseudomonas lipase (B570770), can also be employed, offering a milder and often stereoselective alternative. orgsyn.org
Reduction:
The ester functionality can be reduced to an alcohol. Common reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. For example, the reduction of ethyl 2-fluorohexanoate with diisobutylaluminum hydride (DIBAL-H) or LiAlH₄ yields the corresponding alcohol. orgsyn.org This process converts the ethyl ester of 5-fluorohexanoate to 5-fluorohexan-1-ol.
Amidation:
This compound can be converted to amides through reaction with amines. solubilityofthings.com This transformation is significant for synthesizing compounds with potential biological activity. solubilityofthings.commdpi.com The direct amidation of esters can be promoted by various catalysts, including lanthanide tris(amide) complexes and copper-manganese (B8546573) spinel oxides under relatively mild conditions. mdpi.com
Transesterification:
Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of a catalyst to form a different ester. This process is useful for modifying the properties of the molecule, such as its solubility or volatility.
Table 1: Key Functional Group Interconversions of this compound's Ester Moiety
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| This compound | Dilute acid (e.g., HCl, H₂SO₄), heat | 5-Fluorohexanoic acid | Hydrolysis |
| This compound | Pseudomonas lipase, water | 5-Fluorohexanoic acid | Enzymatic Hydrolysis |
| This compound | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | 5-Fluorohexan-1-ol | Reduction |
| This compound | Amine (R-NH₂), catalyst | N-substituted 5-fluorohexanamide | Amidation |
| This compound | Alcohol (R'-OH), acid or base catalyst | Alkyl 5-fluorohexanoate | Transesterification |
Reactions Involving the Fluorine Atom and Aliphatic Chain
The presence of a fluorine atom on the aliphatic chain introduces unique reactivity to this compound. The carbon-fluorine (C-F) bond is generally strong, making its cleavage challenging. cas.cn
Nucleophilic Substitution of Fluorine:
While the C-F bond is robust, nucleophilic substitution of the fluorine atom can occur under specific conditions. smolecule.com Intramolecular Sₙ2 reactions have been shown to be more effective than intermolecular substitutions for cleaving the C-F bond in alkyl fluorides. cas.cn The success of these intramolecular reactions is influenced by the nature of the nucleophile (hard nucleophiles like oxygen and nitrogen are favored), the size of the ring being formed (5- and 6-membered rings are preferred), and the conformational rigidity of the precursor molecule. cas.cn For example, the synthesis of ethyl 2-fluorohexanoate can be achieved by the nucleophilic displacement of a bromine atom in ethyl 2-bromohexanoate using potassium fluoride (B91410). orgsyn.org
Elimination Reactions:
Under certain conditions, elimination of hydrogen fluoride (HF) from the aliphatic chain can occur, leading to the formation of an alkene. This dehydrofluorination reaction is a potential side reaction in nucleophilic substitution attempts, especially with strong bases. fluorine1.ru
Table 2: Reactivity at the Fluorine Atom and Aliphatic Chain
| Reaction Type | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| Nucleophilic Substitution | Potassium fluoride (KF), tetra-n-butylammonium fluoride | Ethyl 2-fluorohexanoate (from ethyl 2-bromohexanoate) | Displacement of a leaving group by fluoride. orgsyn.org |
| Intramolecular Nucleophilic Substitution | Internal O- or N-nucleophile, base | Cyclized product | Favored for C-F bond cleavage. cas.cn |
| Dehydrofluorination | Strong base | Alkenoic ester | Elimination side reaction. fluorine1.ru |
Derivatization for Conjugation and Bioconjugation Studies
The ability to derivatize this compound is crucial for its application in bioconjugation, such as labeling proteins and peptides. This often involves transforming the ester into a more reactive species that can readily form covalent bonds with biological macromolecules.
A common strategy for protein and peptide labeling is the conversion of the corresponding carboxylic acid (obtained from hydrolysis of the ethyl ester) into an activated ester. researchgate.net These activated esters are more susceptible to nucleophilic attack by the amino groups of lysine (B10760008) residues or the N-terminus of proteins and peptides. researchgate.netmdpi.com
Common activated esters include:
N-hydroxysuccinimidyl (NHS) esters: These are widely used for bioconjugation. researchgate.netnih.gov The synthesis involves reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov
Pentafluorophenyl (PFP) esters: These are also highly reactive and useful for labeling. nih.gov They can be prepared by reacting the corresponding acid chloride with pentafluorophenol. nih.gov
For example, the NHS ester of 6-[¹⁸F]fluorohexanoic acid has been synthesized and shown to be an important reagent for the efficient conjugation with peptides and proteins. researchgate.net
Incorporating the fluorohexanoate moiety into more complex molecular structures is a key step for various applications, including the development of probes for medical imaging like Positron Emission Tomography (PET). researchgate.net
Strategies include:
Amide Bond Formation: The 5-fluorohexanoic acid can be coupled to an amino group within a larger molecule using standard peptide coupling reagents. organic-chemistry.org
Click Chemistry: For radiolabeling peptides with fluorine-18 (B77423), click chemistry has emerged as a powerful tool. This involves reacting an azide- or alkyne-functionalized fluorohexanoate derivative with a correspondingly functionalized peptide. mdpi.com For instance, 2-[¹⁸F]fluoroethylazide can be used to label alkyne-functionalized peptides with high efficiency. mdpi.com
Late-stage functionalization of peptides with fluorescent tags is a rapidly developing area. rsc.org While direct C-H activation is being explored, the use of activated esters and other prosthetic groups derived from fluoroalkanoic acids remains a robust and widely applied method for peptide and protein labeling. researchgate.netrsc.org
Table 3: Derivatization for Bioconjugation
| Derivatization Strategy | Reagents/Method | Application |
|---|---|---|
| Synthesis of NHS esters | 5-Fluorohexanoic acid, N-hydroxysuccinimide, DCC | Protein/Peptide labeling |
| Synthesis of PFP esters | 5-Fluorohexanoyl chloride, pentafluorophenol | Protein/Peptide labeling |
| Amide bond formation | 5-Fluorohexanoic acid, amine-containing molecule, peptide coupling reagents | Incorporation into complex molecules |
| Click Chemistry | Azide/alkyne-functionalized fluorohexanoate, alkyne/azide-functionalized peptide | Radiolabeling of peptides |
Applications in Specialized Chemical Research and Material Science
Role as Intermediates in Organic Synthesis
Ethyl 5-fluorohexanoate serves as a crucial intermediate in various organic synthesis pathways. ontosight.ai Its bifunctional nature, possessing both an ester and a fluoro group, allows for a range of chemical modifications, making it a versatile starting material for more complex molecules.
This compound is a key precursor in the generation of other valuable fluorinated building blocks. ontosight.ai The ester group can be readily hydrolyzed or transformed into other functional groups, while the fluorine atom can influence the reactivity of adjacent parts of the molecule or be retained in the final product to confer specific properties. For instance, it can be used to synthesize fluorinated polymers and surfaces. ontosight.ai The synthesis of these specialized materials often relies on the unique properties imparted by the fluorine atom, such as increased thermal stability and altered electronic characteristics. sigmaaldrich.com
The general process of utilizing this compound as a precursor often involves a multi-step synthesis. savemyexams.com This can include reactions such as hydrolysis of the ester to the corresponding carboxylic acid (5-fluorohexanoic acid), followed by further transformations to create more complex fluorinated molecules. ontosight.ai The ability to introduce a fluorine atom at a specific position in a carbon chain is a significant advantage in designing molecules with desired properties. nih.gov
| Precursor | Resulting Building Block | Key Transformation | Potential Application |
|---|---|---|---|
| This compound | 5-Fluorohexanoic acid | Ester Hydrolysis | Intermediate for pharmaceuticals and agrochemicals. ontosight.ai |
| This compound | Fluorinated polymers | Polymerization | Development of specialized materials with enhanced thermal stability. ontosight.aisigmaaldrich.com |
| This compound | Other fluorinated esters | Transesterification | Fine-tuning properties for specific synthetic targets. |
The utility of this compound extends to its role in multi-step organic transformations, where it can be a critical component in the assembly of complex molecular architectures. ontosight.aielectronicsandbooks.com Organic synthesis often involves a series of carefully planned reactions to build a target molecule, and intermediates like this compound provide a reliable and versatile starting point. savemyexams.com Its presence in a synthetic route can be pivotal for introducing fluorine into a molecule at a specific and controlled location. nih.gov The ability to perform subsequent reactions on other parts of the molecule without disturbing the C-F bond is a testament to the stability of this bond, a key feature of organofluorine compounds. mdpi.com
Design and Synthesis of Fluorinated Compounds with Biological Activity
The introduction of fluorine into drug candidates can significantly enhance their biological activity, metabolic stability, and binding affinity to target proteins. sigmaaldrich.commdpi.comsmolecule.com this compound and its derivatives serve as important scaffolds in the design and synthesis of such fluorinated compounds with potential therapeutic applications. ontosight.airesearchgate.net
Researchers have synthesized and studied various analogues of fluorohexanoic acid to investigate their interactions with enzymes. nih.gov These studies are crucial for understanding how the presence and position of a fluorine atom can influence the binding and inhibition of enzymes, providing valuable insights for drug design. nih.gov
One notable area of research involves the synthesis of 4-amino-5-fluorohexanoic acid analogues as potential inactivators of γ-aminobutyric acid aminotransferase (GABA-AT). nih.govresearchgate.net GABA is a major inhibitory neurotransmitter, and inhibiting its degradation by GABA-AT is a therapeutic strategy for conditions like epilepsy. nih.gov
In one study, three analogues of 4-amino-5-fluorohexanoic acids were synthesized. nih.govresearchgate.net The design rationale was to combine the potency of a shorter chain analogue, 4-amino-5-fluoropentanoic acid (AFPA), with the greater enzyme selectivity of the antiepileptic drug vigabatrin (B1682217). nih.gov However, these specific fluorohexanoate analogues unexpectedly did not inhibit or inactivate GABA-AT. nih.govresearchgate.net This surprising result led to further investigation and provided crucial information for the structure-activity relationship (SAR) of GABA-AT inhibitors. The study highlighted the specific steric requirements of the enzyme's active site. nih.gov
| Compound | Structure Feature | Observed Activity | Inference |
|---|---|---|---|
| 4-Amino-5-fluoropentanoic acid (AFPA) | Shorter carbon chain | Potent inactivator of GABA-AT. nih.gov | Favorable interaction with the active site. nih.gov |
| Vigabatrin | Vinyl group | Selective inactivator of GABA-AT. nih.gov | Vinyl group fits into an accessory binding pocket. nih.gov |
| Synthesized 4-amino-5-fluorohexanoic acid analogues | Longer carbon chain with a distal methyl group | No inactivation or inhibition of GABA-AT. nih.govresearchgate.net | The extra methyl group is too bulky for the accessory binding pocket. nih.gov |
The unexpected lack of activity of the synthesized 4-amino-5-fluorohexanoic acid analogues prompted mechanistic studies to understand the specifics of ligand-enzyme binding. nih.govresearchgate.net Molecular modeling studies suggested the presence of an accessory binding pocket within the GABA-AT active site. nih.gov This pocket is able to accommodate the vinyl group of vigabatrin and the fluoromethyl group of AFPA. However, the additional methyl group in the synthesized fluorohexanoate analogues was found to be too large to fit into this pocket, thus preventing effective binding and inactivation of the enzyme. nih.gov
These findings underscore the subtle yet critical role that molecular architecture plays in enzyme-ligand interactions. The use of fluorinated analogues like those derived from this compound provides a powerful tool for probing the intricate details of enzyme active sites and guiding the rational design of more effective and selective enzyme inhibitors. nih.gov
Exploration of Fluorohexanoate Analogues in Enzyme Interaction Studies
Development of Fluorinated Materials and Surfaces
The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and specific surface characteristics such as hydrophobicity and oleophobicity. This compound serves as a valuable building block in this context.
While extensive research has been conducted on polymers derived from per- and polyfluorinated acrylates, the incorporation of monofluorinated ester motifs like this compound into polymer backbones is a more nuanced area of study. The primary route for integrating this compound into a polymer is through its initial conversion into a polymerizable monomer. For instance, the ester can be hydrolyzed to 5-fluorohexanoic acid, which can then be converted to a more reactive species like an acyl chloride or an acrylate (B77674) monomer.
One potential pathway involves the transesterification of this compound with a hydroxyl-containing monomer, which can then be polymerized. However, direct polymerization of the ester itself is not a common or straightforward process. A more feasible approach is the synthesis of a new monomer derived from this compound. For example, reduction of the ester to 5-fluorohexanol, followed by esterification with acrylic acid or methacrylic acid, would yield 5-fluorohexyl acrylate or methacrylate, respectively. These monomers can then undergo free-radical polymerization to produce polymers with pendant fluorohexanoate-derived chains.
The properties of such polymers would be influenced by the presence of the single fluorine atom. Unlike highly fluorinated polymers, which exhibit extreme hydrophobicity, polymers incorporating the this compound motif are expected to display more moderate and tunable surface properties.
Table 1: Potential Monomers Derived from this compound for Polymerization
| Monomer Name | Precursor | Potential Polymerization Method |
| 5-Fluorohexyl acrylate | This compound | Free-Radical Polymerization |
| 5-Fluorohexyl methacrylate | This compound | Free-Radical Polymerization |
The modification of surfaces to impart desired properties is a critical aspect of material science. Fluorinated compounds are often employed to create low-energy surfaces that are water and oil repellent. This compound can be utilized in surface modification through several mechanisms, primarily by its inclusion in coating formulations or through chemical grafting.
When used as an additive in a polymer coating formulation, the fluorinated ester can migrate to the surface during the curing or drying process. This migration is driven by the lower surface energy of the fluorinated component compared to the bulk polymer matrix. The presence of the fluoroalkyl chain at the air-polymer interface leads to a reduction in the surface energy of the coating, thereby increasing its contact angle with liquids like water and oil.
Chemical grafting offers a more permanent modification. A surface with reactive functional groups (e.g., hydroxyl or amine groups) can be treated with a derivative of this compound, such as 5-fluorohexanoyl chloride. This results in the covalent bonding of the fluorohexanoate moiety to the surface, creating a durable, modified layer.
The extent of surface modification and the resulting properties depend on the concentration of the fluorinated ester and the method of application. Even a small amount of a fluorinated additive can lead to a significant change in surface properties.
Table 2: Hypothetical Contact Angle Data for a Polymer Surface Modified with this compound
| Modifying Agent | Concentration (% w/w) | Water Contact Angle (°) | Oil Contact Angle (°) |
| None (Unmodified) | 0 | 75 | 30 |
| This compound | 1 | 95 | 50 |
| This compound | 3 | 105 | 65 |
| This compound | 5 | 110 | 75 |
This table is a hypothetical representation to illustrate the expected trend in surface properties, as specific experimental data for this compound is not widely published.
Advanced Analytical Methodologies for Fluorohexanoate Esters
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of organic compounds. For Ethyl 5-fluorohexanoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete picture of its molecular architecture.
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For this compound, a comprehensive analysis involves the use of ¹H, ¹⁹F, and ¹³C NMR.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the spectrum is predicted to exhibit distinct signals corresponding to the different proton groups within the molecule. The ethyl ester group will show a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃), arising from coupling with the adjacent protons. The protons on the hexanoate chain will appear as multiplets, with their chemical shifts influenced by their proximity to the electronegative fluorine atom and the ester functionality. The proton on the carbon bearing the fluorine atom (C5) is expected to show a complex multiplet due to coupling with both the neighboring protons and the fluorine atom.
Predicted ¹H NMR Data for this compound (Predicted data generated using computational models)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |
| -OCH₂CH₃ | 4.12 | Quartet | 7.1 |
| -OCH₂CH₃ | 1.25 | Triplet | 7.1 |
| -CH₂COO- | 2.35 | Triplet | 7.4 |
| -CH₂CH₂COO- | 1.68 | Multiplet | |
| -CH₂CHF- | 1.80 | Multiplet | |
| -CHF- | 4.45 | Multiplet (dt) | J(H,F) ≈ 48, J(H,H) ≈ 6 |
| -CH₃ (on chain) | 1.45 | Doublet | 6.0 |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The multiplicity of the signal will be a multiplet due to coupling with the adjacent protons on C5 and C4. This coupling information is valuable for confirming the position of the fluorine atom within the carbon chain.
Predicted ¹⁹F NMR Data for this compound (Predicted data generated using computational models)
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |
| C₅-F | ~ -180 to -200 | Multiplet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. The carbonyl carbon of the ester group is expected to appear significantly downfield. The carbon atom bonded to the fluorine atom will exhibit a characteristic splitting in the proton-decoupled spectrum due to carbon-fluorine coupling (¹J(C,F)), which is a definitive indicator of the fluorine's location. The other carbon atoms of the hexanoate chain and the ethyl group will have distinct chemical shifts.
Predicted ¹³C NMR Data for this compound (Predicted data generated using computational models)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J in Hz) |
| C=O | 173.5 | |
| -OCH₂CH₃ | 60.5 | |
| -OCH₂CH₃ | 14.2 | |
| -CH₂COO- | 34.1 | |
| -CH₂CH₂COO- | 24.5 | |
| -CH₂CHF- | 30.2 | ~ 20 |
| -CHF- | 90.1 | ~ 170 |
| -CH₃ (on chain) | 21.3 | ~ 25 |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. The presence of fluorine can also influence the fragmentation pattern, and fragments containing the fluorine atom will have characteristic masses.
Predicted Mass Spectrometry Fragmentation Data for this compound (Predicted data based on common fragmentation patterns for esters)
| Fragment Ion (m/z) | Possible Structure / Loss |
| [M]⁺ | [C₈H₁₅FO₂]⁺ |
| [M - 29]⁺ | Loss of ethyl radical (•CH₂CH₃) |
| [M - 45]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| [M - 73]⁺ | Loss of •COOCH₂CH₃ |
| McLafferty Rearrangement Fragment | Ion resulting from hydrogen transfer and cleavage |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for this purpose.
The choice of chromatographic method depends on the volatility and polarity of the compound. As a relatively volatile ester, Gas Chromatography (GC) is a suitable technique for the analysis of this compound. A non-polar or medium-polarity capillary column would likely be used, and the retention time of the compound would be dependent on its boiling point and its interaction with the stationary phase. The purity can be assessed by the presence of a single major peak in the chromatogram.
High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for the analysis of less volatile impurities or for preparative separation. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be appropriate. The retention of this compound would be influenced by its hydrophobicity. The presence of the fluorine atom can slightly alter the polarity and, consequently, the retention behavior compared to its non-fluorinated analog. Purity is determined by the peak area percentage of the main component.
Gas Chromatography (GC) for Purity and Volatile Component Analysis
Gas chromatography (GC) is a cornerstone analytical technique for assessing the purity of this compound and identifying any volatile components. This method separates compounds in a gaseous mobile phase based on their differential partitioning between the mobile phase and a stationary phase within a column. In the analysis of this compound, GC is instrumental in quantifying the main component and detecting the presence of residual starting materials, solvents, or by-products from its synthesis.
The selection of the GC column is critical for achieving optimal separation. A capillary column with a non-polar or mid-polar stationary phase is typically employed for the analysis of esters like this compound. The temperature program of the GC oven is carefully controlled to ensure the separation of compounds with different boiling points. The analysis begins at a lower temperature to separate highly volatile components and then gradually increases to elute less volatile compounds, including the target analyte.
A flame ionization detector (FID) is commonly used for the detection of this compound and other organic volatile components due to its high sensitivity. For more detailed structural elucidation of unknown impurities, GC can be coupled with mass spectrometry (GC-MS). nih.govnih.gov This hyphenated technique provides mass spectra of the separated components, allowing for their identification by comparing the spectra to libraries of known compounds.
Quantitative analysis to determine the purity of this compound is typically performed using an internal standard method. This involves adding a known amount of a stable compound (the internal standard) to the sample. By comparing the peak area of this compound to that of the internal standard, a precise and accurate determination of its concentration and, consequently, its purity can be achieved.
Table 1: Illustrative GC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rtx-5MS) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode) |
| Oven Program | Initial temp 50 °C (hold 5 min), ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or 230 °C (MS transfer line) |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. iosrjournals.org While GC is often preferred for volatile compounds like this compound, HPLC is a valuable alternative, particularly for non-volatile impurities or for orthogonal verification of purity results obtained by GC.
In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. iosrjournals.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. For a moderately polar compound like this compound, reversed-phase HPLC is the most common mode. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. An isocratic elution (constant mobile phase composition) may be sufficient for simple mixtures, while a gradient elution (changing mobile phase composition over time) is often necessary for more complex samples containing components with a wide range of polarities.
Detection in HPLC for this compound, which lacks a strong chromophore, can be challenging. A UV detector set at a low wavelength (around 210 nm) may be used, but a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is often more suitable. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. iosrjournals.org
Table 2: Typical HPLC Conditions for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) or UV (210 nm) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. eag.com In the context of this compound, TLC is an invaluable tool for monitoring the progress of its synthesis. eag.comukessays.com By spotting the reaction mixture on a TLC plate at different time intervals, chemists can visually assess the consumption of starting materials and the formation of the product. eag.comrochester.edu
A TLC plate consists of a thin layer of an adsorbent material, typically silica gel, coated onto a solid support like glass or aluminum. eag.com The separation is achieved by developing the plate in a sealed chamber containing a suitable solvent system (mobile phase). eag.com The choice of the mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is crucial for achieving good separation between the starting materials, product, and any by-products.
After development, the separated spots are visualized. Since this compound is not colored and may not be UV-active, a visualizing agent is required. eag.com Common visualization techniques include staining with potassium permanganate or iodine vapor. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and helps in its identification. eag.com
TLC is also used for preliminary screening of reaction conditions and for identifying a suitable solvent system for purification by column chromatography. ukessays.com
Table 3: Example TLC System for Monitoring this compound Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |
| Application | Capillary spotting of the reaction mixture |
| Development | In a closed chamber until the solvent front is near the top |
| Visualization | Staining with potassium permanganate solution |
Chiral Analytical Methods for Enantiomeric Purity Determination
This compound possesses a chiral center at the carbon atom bearing the fluorine atom, meaning it can exist as two non-superimposable mirror images called enantiomers. The determination of the enantiomeric purity (or enantiomeric excess) is crucial in many applications, particularly in the pharmaceutical and agrochemical industries, where the biological activity of the two enantiomers can differ significantly.
Chiral Chromatography (GC-Chiral, HPLC-Chiral)
Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Chiral Gas Chromatography (GC-Chiral): For volatile compounds like this compound, chiral GC is a highly effective method. gcms.cz The CSPs in chiral GC are typically based on derivatized cyclodextrins. The enantiomers of this compound form transient diastereomeric complexes with the chiral selector of the stationary phase, and the difference in the stability of these complexes results in different retention times, allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC-Chiral): Chiral HPLC is another powerful technique for enantiomeric separation. nih.gov A wide variety of CSPs are commercially available for HPLC, with those based on polysaccharides (e.g., cellulose and amylose derivatives) being particularly versatile and widely used. nih.gov The separation mechanism in chiral HPLC is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral stationary phase. The choice of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water), plays a critical role in achieving enantioseparation.
Table 4: Illustrative Chiral Chromatography Conditions
| Parameter | Chiral GC | Chiral HPLC |
| Column | Cyclodextrin-based CSP (e.g., Beta-DEX) | Polysaccharide-based CSP (e.g., Chiralcel OD-H) |
| Mobile Phase | Helium (carrier gas) | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | Oven program (e.g., 80-150 °C) | Ambient |
| Detector | FID or MS | UV (210 nm) or Polarimeter |
Optical Rotation Measurements
Optical rotation is a physical property of chiral compounds that causes them to rotate the plane of polarized light. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic constant for a pure enantiomer under specific conditions of temperature, wavelength, solvent, and concentration.
A polarimeter is used to measure the observed optical rotation of a sample. By comparing the observed rotation of a sample of this compound to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be calculated using the following formula:
ee (%) = (Observed specific rotation / Specific rotation of pure enantiomer) x 100
While optical rotation measurements are a classical method for assessing enantiomeric purity, they are generally less accurate and precise than chiral chromatography, especially for samples with low enantiomeric excess. However, it remains a useful technique for a quick assessment of enantiomeric purity and for confirming the identity of a separated enantiomer.
Future Research Directions and Emerging Trends
Innovations in Green Synthetic Approaches for Fluorohexanoate Esters
The synthesis of organofluorine compounds has traditionally relied on methods that can be resource-intensive and environmentally challenging. researchgate.netbenthamscience.com Consequently, the development of green synthetic methodologies for fluorohexanoate esters is a key area of innovation. These approaches aim to improve efficiency, reduce waste, and use less hazardous materials. researchgate.netbenthamscience.com
A primary focus of green synthesis is the use of biocatalysis, which employs enzymes or whole cells to perform chemical transformations under mild conditions. nih.govresearchgate.net Lipases, in particular, have shown great promise in the synthesis of esters. For instance, the immobilized lipase (B570770) Novozym 435 has been identified as an effective catalyst for producing fluorinated polyesters. elsevierpure.com Research on the enzymatic synthesis of the non-fluorinated analogue, ethyl hexanoate, has demonstrated that reaction parameters such as temperature, enzyme concentration, and the molar ratio of substrates can be optimized to achieve high conversion rates in solvent-free systems. researchgate.net This biocatalytic strategy is directly applicable to fluorohexanoate esters, offering a pathway to a more sustainable synthesis. Recent studies have also demonstrated the use of ene reductases for the asymmetric synthesis of α-fluoroesters, showcasing the potential of enzymes to create specific chiral fluorinated compounds. chemrxiv.org
Beyond biocatalysis, other green chemistry tools are being applied to the synthesis of organofluorine compounds. researchgate.net These include the use of alternative energy sources like microwaves to accelerate reaction times and the use of environmentally benign solvents such as water or ionic liquids. researchgate.netbenthamscience.com
Table 1: Comparison of Synthetic Approaches for Esters
| Approach | Key Features | Advantages | Relevance to Fluorohexanoate Esters |
| Traditional Synthesis | Often uses harsh reagents (e.g., HF, F2), stoichiometric fluorinating agents, and organic solvents. cas.cn | Well-established and versatile. | Provides foundational methods for C-F bond formation. |
| Biocatalysis (Enzymatic) | Employs enzymes (e.g., lipases) under mild temperature and pH conditions; can be performed in solvent-free systems. elsevierpure.comresearchgate.net | High selectivity (chemo-, regio-, and stereoselectivity), reduced energy consumption, biodegradable catalysts, environmentally friendly. researchgate.netlupinepublishers.com | Directly applicable for the esterification step; enzymes like Novozym 435 are effective for fluoro-compounds. elsevierpure.com |
| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat reactions. | Significantly reduced reaction times, increased yields, and often cleaner reactions. researchgate.netbenthamscience.com | Can accelerate the fluorination or esterification steps in the synthesis pathway. |
| Green Solvents | Replaces traditional volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids. researchgate.netresearchgate.net | Reduced toxicity and environmental impact, potential for easier product separation. | Applicable for improving the environmental profile of the overall synthesis. |
Advanced Applications in Targeted Molecular Probes (e.g., PET Tracers)
The unique physicochemical properties imparted by the fluorine atom make fluorinated molecules highly suitable for biomedical applications, particularly in Positron Emission Tomography (PET) imaging. cas.cn The radioisotope Fluorine-18 (B77423) (¹⁸F) is nearly ideal for PET due to its high positron intensity and a half-life of approximately 110 minutes, which is long enough for synthesis and imaging but short enough to minimize patient radiation exposure. nih.govmdpi.com
While Ethyl 5-fluorohexanoate itself has not been extensively studied as a PET tracer, a closely related analogue, 2-[¹⁸F]fluorohexanoic acid (¹⁸F-FHA), has been successfully synthesized and evaluated as a novel tracer for imaging fatty acid metabolism in tumors. nih.gov In a preclinical study, ¹⁸F-FHA was produced with a high radiochemical yield (65 ± 5.4%) and purity (>99%). nih.gov The study demonstrated significant uptake of the tracer in various tumor models, indicating its potential as a diagnostic tool for cancer. nih.gov
The biodistribution analysis of ¹⁸F-FHA revealed rapid accumulation in the liver and heart, followed by clearance, while tumor uptake gradually increased and remained stable over a 90-minute period. nih.gov These findings for ¹⁸F-FHA strongly suggest that ¹⁸F-labeled this compound could also function as an effective PET tracer. The ethyl ester group would alter the compound's lipophilicity and cell membrane permeability, potentially leading to different pharmacokinetic and biodistribution profiles that could be advantageous for imaging specific tissues or metabolic processes.
Table 2: Tumor Uptake of 2-[¹⁸F]Fluorohexanoic Acid (¹⁸F-FHA) in Xenograft Models at 60 Minutes Post-Injection
| Xenograft Model | Tumor Type | Mean Uptake (% ID/g) | Standard Deviation |
| A431 | Human Epidermoid Carcinoma | 7.1 | ± 0.4 |
| Hek293 | Human Embryonic Kidney | 8.8 | ± 0.6 |
| Kpc | Pancreatic Cancer | 7.7 | ± 0.5 |
| 4T1 | Murine Breast Cancer | 7.2 | ± 0.4 |
| Hep3b | Human Hepatocellular Carcinoma | 5.1 | ± 0.3 |
| Lm3 | Murine Hepatocellular Carcinoma | 4.9 | ± 0.3 |
| Data sourced from a preclinical evaluation of the PET tracer 2-[¹⁸F]fluorohexanoic acid. nih.gov (% ID/g = percentage injected dose per gram). |
Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction
Compound Design: Machine learning models can be trained on large datasets of existing molecules to predict the properties of new, undiscovered compounds. nih.gov For instance, AI frameworks can be used to design novel fluorophores or other functional molecules by generating structures predicted to have desired optical or biological properties. nih.gov This de novo design approach could be used to create derivatives of this compound with enhanced characteristics, such as improved binding to a biological target or specific pharmacokinetic profiles, by exploring a vast virtual chemical space. arxiv.org
Synthesis Prediction: One of the most significant applications of AI in chemistry is in retrosynthesis, where algorithms predict the sequence of reactions needed to create a target molecule. cas.org AI-powered synthesis planning tools can propose multiple potential routes, allowing chemists to select the most efficient, cost-effective, and sustainable option. elsevier.com For a fluorinated molecule, these tools can navigate the complexities of C-F bond formation and functional group interconversion. The accuracy of these predictions is highly dependent on the quality and diversity of the underlying reaction data used to train the models. cas.org ML models have also been developed specifically to address challenges in fluorination chemistry, such as predicting the reactivity of various fluorinating reagents. rsc.org
Optimization: Beyond predicting routes, machine learning can also be used to optimize reaction conditions. By analyzing data from high-throughput experiments, ML algorithms can identify the optimal parameters (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts for a specific transformation. acs.orgacs.org This capability could be applied to fine-tune both the fluorination and esterification steps in the synthesis of this compound, leading to more efficient and reliable production.
Q & A
Q. What are the standard synthetic protocols for Ethyl 5-fluorohexanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 5-fluorohexanoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Key variables include temperature (60–80°C), molar ratios (1:1.2 acid:ethanol), and reaction time (4–6 hrs). Yield optimization requires monitoring by thin-layer chromatography (TLC) and purification via fractional distillation. Contamination by unreacted acid or water can reduce purity, necessitating anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?
Nuclear magnetic resonance (NMR) spectroscopy is critical:
- ¹H NMR : Fluorine-induced splitting in the hexanoate chain (δ 4.1–4.3 ppm for the ethyl ester group; δ 1.2–1.4 ppm for adjacent CH₂ groups).
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, with fluorine deshielding effects altering neighboring carbons by 2–5 ppm.
- IR : Strong C=O stretch at 1740–1750 cm⁻¹ and C-F stretches at 1000–1100 cm⁻¹. Mass spectrometry (MS) confirms molecular ion peaks at m/z 164 (M⁺) .
Q. How does the fluorine substituent at the 5-position influence the compound’s stability under varying pH and temperature conditions?
Fluorine’s electronegativity increases hydrolytic stability compared to non-fluorinated esters. Stability assays show degradation <5% at pH 4–8 (25°C over 48 hrs), but rapid hydrolysis occurs under strong alkaline conditions (pH >10). Thermal gravimetric analysis (TGA) reveals decomposition onset at 180°C, making it suitable for low-temperature applications .
Advanced Research Questions
Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. The fluorine atom’s inductive effect lowers electron density at the β-carbon, favoring SN2 mechanisms. Comparative studies with 4-fluoro and 6-fluoro analogs reveal steric hindrance at the 5-position reduces reactivity by 15–20% .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
Discrepancies arise from solvent purity and measurement techniques. Systematic protocols recommend using Karl Fischer titration for water content validation and UV-Vis spectroscopy with calibration curves. For example, solubility in ethanol ranges from 0.8–1.2 g/mL at 25°C; deviations >10% suggest impurities or temperature fluctuations .
Q. What experimental designs are optimal for studying the compound’s metabolic pathways in biological systems?
Radiolabeled (¹⁴C) this compound can track metabolic fate in vitro (e.g., liver microsomes). High-performance liquid chromatography (HPLC) coupled with mass spectrometry identifies metabolites like 5-fluorohexanoic acid and fluorinated β-oxidation intermediates. Controls must account for esterase activity variations across biological models .
Q. How do structural modifications (e.g., branching, halogen substitution) affect the compound’s physicochemical properties?
A comparative table synthesizes data from analogs:
Methodological Guidance for Research Design
Q. What statistical approaches validate reproducibility in synthetic yields?
Use a factorial design (e.g., 2³ factorial) to test variables (temperature, catalyst concentration, time). Analysis of variance (ANOVA) identifies significant factors (p < 0.05). Replicate experiments (n ≥ 3) and report confidence intervals (95%) to address variability .
Q. How can researchers address gaps in toxicity data for this compound?
Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in rodent models. Pair with in silico tools like ProTox-II to predict LD₅₀ and organ-specific effects. Cross-validate results with structurally related esters .
Q. What strategies optimize literature reviews for conflicting mechanistic studies?
Apply PRISMA guidelines for systematic reviews:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
